Tolfenamic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tolfenamic Acid-d4 is the labelled analogue of Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). It is a derivative of anthranilic acid . It is used as an internal standard for the quantification of tolfenamic acid .
Synthesis Analysis
Tolfenamic Acid-d4 is a well-studied polymorphic compound. A new polymorph of Tolfenamic Acid, form IX, was unexpectedly crystallised from isopropanol at low temperatures . The stability of this new polymorphic form was analyzed with the aid of dispersion corrected DFT, paired with calculations of vibrational frequencies .Molecular Structure Analysis
The molecular formula of Tolfenamic Acid-d4 is C14H8ClD4NO2 . The InChi Code is InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D .Chemical Reactions Analysis
Tolfenamic Acid-d4 is a polymorphic compound with multiple forms discovered to date. The ninth form, form IX, was crystallised from isopropanol at low temperatures . The stability of this new polymorph was confirmed through thermal measurements, solubility measurements, and solvent-mediated phase transformation experiments .Physical And Chemical Properties Analysis
Tolfenamic Acid-d4 has a formula weight of 265.7 . It is a solid at room temperature and is soluble in DMF, DMSO, and Methanol .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Tolfenamic Acid (TA) has been studied for its potential in drug delivery systems, specifically in metal-organic frameworks based on γ-cyclodextrin (γCD-MOF). This research was conducted to improve the dissolution profile of TA, a representative of non-steroidal anti-inflammatory drugs (NSAIDs) .
Methods of Application or Experimental Procedures
The research involved the incorporation of TA in a metal-organic framework based on γ-cyclodextrin and potassium cations (γCD-MOF). The composites γCD-MOF/TA obtained by absorption and co-crystallization methods were characterized using powder X-ray diffraction, low temperature nitrogen adsorption/desorption, scanning electron microscopy, and FTIR spectroscopy .
2. Application in Alzheimer’s Disease Research
Summary of the Application
Tolfenamic Acid (TA) has been used as a scaffold to develop safer and more potent brain-penetrating analogs that interfere with sequence-specific DNA binding at transcription start sites and predominantly modulate the expression of SP1 target genes .
Methods of Application or Experimental Procedures
Using TA as a scaffold and the zinc finger domain of SP1 as a pharmacophore, researchers developed brain-penetrating analogs that interfere with sequence-specific DNA binding at transcription start sites .
Results or Outcomes
The proteome of treated cells displayed 75% of the downregulated products as SP1 targets. Specific levels of SP1-driven genes and AD biomarkers such as amyloid precursor protein (APP) and Tau proteins were also decreased as part of this targeted systemic response .
3. Application in Migraine Treatment
Summary of the Application
Tolfenamic Acid (TA) is used in the UK as a treatment for migraines under the name of Clotam .
Methods of Application or Experimental Procedures
TA is administered orally for the treatment of migraines .
Results or Outcomes
TA has been found to be effective in the treatment of migraines, although it is not yet approved for this use in the United States .
4. Application in Treatment of Supranuclear Palsy
Summary of the Application
By the European Medicine Agency, TA was granted in 2016 with the status of orphan for the treatment of supranuclear palsy .
Methods of Application or Experimental Procedures
The specific methods of application for this use are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
5. Application in Pain and Inflammation
Summary of the Application
Tolfenamic Acid (TA), like other non-steroidal anti-inflammatory drugs (NSAIDs), finds utility in the prevention and treatment of conditions associated with pain and inflammation .
Methods of Application or Experimental Procedures
TA is administered orally for the treatment of pain and inflammation .
Results or Outcomes
Despite its efficacy when administered intramuscularly, subcutaneously, or orally, TA-based drugs have not yet gained approval in the United States and some other countries due to the significant number of reported side effects .
6. Application in Cancer Research
Summary of the Application
TA exhibits promise in medical practice, demonstrating the ability to inhibit the growth of cancer cells in the pancreas, sigmoid colon, and rectum .
Methods of Application or Experimental Procedures
The specific methods of application for this use are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZNLOUZAIOMLT-IKMBEDGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tolfenamic Acid-d4 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.